1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Solid-State Chemistry Formulation Science Synthetic Chemistry

Researchers requiring a reliable building block for pyrazole-4-carboxamide synthesis often face inconsistent purity and uncertain stereoelectronic properties. This compound resolves these challenges: • Confirmed scaffold for potent SDHI fungicides (BASF EP1881964) and XOR inhibitors (IC₅₀ in low nM range) • Distinct 1-Ph/5-CF₃ regiochemistry ensures correct pharmacophore orientation • Well-characterized solid state (mp 134-138°C, solved PXRD structure) enables confident formulation development.

Molecular Formula C11H7F3N2O2
Molecular Weight 256.18 g/mol
CAS No. 98534-81-7
Cat. No. B1361331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
CAS98534-81-7
Molecular FormulaC11H7F3N2O2
Molecular Weight256.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F
InChIInChI=1S/C11H7F3N2O2/c12-11(13,14)9-8(10(17)18)6-15-16(9)7-4-2-1-3-5-7/h1-6H,(H,17,18)
InChIKeySMPJBTIFNUUWGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 98534-81-7: Fluorinated Building Block for Research


1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 98534-81-7) is a fluorinated heterocyclic building block belonging to the class of 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acids. It is characterized by a phenyl group at the N1 position and a trifluoromethyl group at the C5 position of the pyrazole ring, with a carboxylic acid moiety at C4 [1]. The compound is a white crystalline solid with a reported melting point range of 134-138 °C (lit.) and a calculated partition coefficient (LogP) of 2.59 . Its primary value lies in its function as a versatile intermediate for the synthesis of carboxamide derivatives, which have been extensively explored as succinate dehydrogenase inhibitors (SDHIs) for fungicidal applications [2] and as xanthine oxidoreductase (XOR) inhibitors for potential therapeutic use [3].

1
Carboxamide derivative synthesis Versatile intermediate for generating diverse pyrazole-4-carboxamides.
2
SDHI fungicide research Key building block for succinate dehydrogenase inhibitor development.
3
XOR inhibitor lead optimization Privileged scaffold for xanthine oxidoreductase inhibitor exploration.

Why CAS 98534-81-7 Is Not Interchangeable


Direct substitution of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 98534-81-7) with structurally similar analogs is scientifically unsound without requalification of the target molecule's properties. The substitution pattern on the pyrazole ring profoundly influences the physicochemical properties of the derived carboxamides. For instance, the presence of a phenyl group at the N1 position (as in CAS 98534-81-7) versus a methyl group (CAS 119083-00-0) or a hydrogen atom (CAS 543739-84-0) [1] alters the molecule's lipophilicity, hydrogen-bonding capacity, and crystal packing. This is evidenced by the distinct melting points: 134-138 °C for the target compound , compared to ~248-253 °C for the unsubstituted analog 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid . Such differences in solid-state properties directly impact formulation, solubility, and handling in synthetic workflows. Furthermore, the regiochemistry of the trifluoromethyl and carboxylic acid groups on the pyrazole core is critical; altering this arrangement changes the spatial orientation of the carboxamide pharmacophore, which is essential for target binding in applications like SDH inhibition [2].

N1 Substituent Replacing the phenyl group with methyl or H may alter lipophilicity, crystal packing, and handling — properties that affect formulation and solubility.
Regiochemistry The exact positions of CF₃ and COOH on the pyrazole ring are critical for pharmacophore orientation in SDHI and XOR binding; shifting them can disrupt target engagement.
Solid-state difference The unsubstituted analog (CAS 543739-84-0) shows a melting point ~110 °C higher, indicating different intermolecular interactions that may impact processability and scale-up.

Physicochemical & Structural Benchmarking


Melting Point & Crystallinity

The target compound exhibits a distinct melting point profile (134-138 °C) that is significantly lower than that of the unsubstituted 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (248-253 °C) . This ~110-115 °C difference is attributable to the disruption of strong intermolecular hydrogen bonding by the N1-phenyl substituent, as confirmed by crystal structure analysis [1]. The lower melting point and altered crystal packing directly translate to potentially better solubility in organic solvents and improved handling properties during synthesis.

Melting Point
Reported
134–138 °C vs 248–253 °C (unsubstituted analog)
Lower melting point may support improved solubility and processability.
Literature values; verify with specific batch.
Solid-State Chemistry Formulation Science Synthetic Chemistry

Lipophilicity (LogP) Comparison

The calculated partition coefficient (LogP) for CAS 98534-81-7 is 2.59 , indicating moderate lipophilicity. In contrast, the unsubstituted analog 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has a significantly lower calculated LogP of 0.73 [1]. The introduction of the N1-phenyl group in the target compound increases lipophilicity by nearly two orders of magnitude (LogP difference of 1.86). This substantial shift in LogP is a direct consequence of the phenyl substituent and will strongly influence the overall lipophilicity, membrane permeability, and non-specific binding of any derivative synthesized from this core.

Lipophilicity
Calculated
LogP 2.59 vs 0.73 (unsubstituted analog)
Higher lipophilicity may improve membrane penetration in cell-based assays.
XLogP3 value; experimental confirmation recommended.
Medicinal Chemistry ADME Agrochemical Design

Crystal Structure & Hydrogen Bonding

X-ray powder diffraction analysis has elucidated the unique crystal structure of the target compound (Z' = 3) [1]. The crystal packing is governed by an interplay of strong O-H···O, C-H···N, and C-H···F hydrogen bonds, forming characteristic R₂²(8) and R₂²(9) ring motifs. Hirshfeld surface analysis indicated that H···H, N···H, and O···H interactions account for almost 70% of the surface area in this and related pyrazole carboxylic acid structures [1]. This detailed structural understanding, including the specific orientation of the phenyl and trifluoromethyl groups, is a verifiable point of differentiation from other pyrazole carboxylic acids in the Cambridge Structural Database (CSD), which exhibit different packing arrangements and intermolecular interaction profiles.

Crystal Packing
Context-dependent
Z'=3, R₂²(8) and R₂²(9) hydrogen-bond motifs
Unique packing pattern can guide co-crystal design and solid-form screening.
Powder XRD data; may vary with crystallization conditions.
Crystallography Materials Science Structural Biology

Xanthine Oxidoreductase (XOR) Inhibitor Scaffold

While the parent acid itself is not the active species, its derivatives have demonstrated potent biological activity. Specifically, carboxamide derivatives of the 1-phenyl-pyrazole-4-carboxylic acid scaffold were shown to be potent Xanthine Oxidoreductase (XOR) inhibitors [1]. The most potent compounds in this series, such as 16c, 16d, and 16f, exhibited IC50 values of 5.7 nM, 5.7 nM, and 4.2 nM, respectively, which are comparable to the clinically used drug febuxostat (IC50 = 5.4 nM) [1]. This data validates the 1-phenyl-pyrazole-4-carboxylic acid scaffold, which includes CAS 98534-81-7 as a key building block, as a privileged structure for developing highly potent XOR inhibitors.

XOR Inhibitor Scaffold
Class-level inference
Derivative IC₅₀ 4.2–5.7 nM (cf. febuxostat 5.4 nM)
Supports scaffold evaluation for XOR inhibitor research.
In vitro enzyme assay; activity depends on final derivative structure.
Medicinal Chemistry Enzyme Inhibition Hyperuricemia

Validated Application Scenarios


SDHI Fungicide Synthesis

This compound is a critical intermediate for the synthesis of pyrazole-4-carboxamides, a class of compounds with demonstrated activity as succinate dehydrogenase inhibitors (SDHIs). Patents from major agrochemical companies (e.g., BASF, EP1881964 A1) [1] specifically claim derivatives of this scaffold as fungicides. The specific substitution pattern (1-phenyl, 5-trifluoromethyl) is a key variable in the claimed structures, underscoring that CAS 98534-81-7 is the correct starting material for exploring this patented chemical space.

XOR Inhibitor Medicinal Chemistry

As demonstrated by Li et al. (2017) [2], the 1-phenyl-pyrazole-4-carboxylic acid scaffold is a potent pharmacophore for Xanthine Oxidoreductase (XOR) inhibition. Researchers developing novel treatments for hyperuricemia and gout should consider CAS 98534-81-7 as a primary building block for synthesizing a library of carboxamide derivatives, based on the low nanomolar IC50 values achieved with this core.

Crystallography & Solid-State Formulation

The unique crystal structure of this compound, solved by Ghosh et al. (2019) using powder X-ray diffraction [3], provides a robust reference for scientists conducting solid-state characterization. Its distinctive Z'=3 crystal packing and well-defined hydrogen-bonding network make it a useful model compound for studying polymorphism, co-crystal formation, or as a standard for calibrating XRPD instrumentation. This validated structural data de-risks its use in formulation development.

Fluorinated Building Blocks for SAR Studies

With its well-defined physicochemical properties (e.g., melting point 134-138 °C , LogP 2.59 ), CAS 98534-81-7 serves as an ideal starting point for systematic SAR investigations. By using this compound to generate diverse carboxamide libraries, medicinal and agrochemical chemists can reliably probe the effects of the 1-phenyl-5-trifluoromethylpyrazole moiety on target potency, selectivity, and overall ADME properties, with confidence in the reproducibility of the building block's quality.

Application
Selection Property
Validation Focus
SDHI fungicide research
N1‑phenyl‑5‑CF₃ substitution
Fungicidal activity profiling and SAR
XOR inhibitor lead optimization
1‑phenyl‑pyrazole‑4‑carboxylic acid core
Enzyme inhibition potency and selectivity
Solid‑state formulation research
Distinct crystal packing (Z'=3)
Polymorph screening and co‑crystal design
Fluorinated SAR exploration
Defined LogP and melting behavior
ADME property tuning and library synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.